Cinnoline, 4-azido-, 1-oxide
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Overview
Description
Cinnoline, 4-azido-, 1-oxide is a derivative of cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂ This compound is notable for its unique structure, which includes an azido group (-N₃) and an oxide group (-O) attached to the cinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnoline, 4-azido-, 1-oxide, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the cyclization of ortho-ethynylarenediazonium salts, which has been developed substantially in recent years . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the successful formation of the cinnoline nucleus.
Industrial Production Methods
Industrial production methods for cinnoline derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cinnoline, 4-azido-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Major Products Formed
Scientific Research Applications
Cinnoline, 4-azido-, 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of cinnoline, 4-azido-, 1-oxide involves its interaction with specific molecular targets and pathways. The azido group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound’s fluorogenic properties are due to the aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT) mechanisms .
Comparison with Similar Compounds
Cinnoline, 4-azido-, 1-oxide can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their functional groups and pharmacological properties . The unique combination of the azido and oxide groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
List of Similar Compounds
Properties
CAS No. |
74227-75-1 |
---|---|
Molecular Formula |
C8H5N5O |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
4-azido-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N5O/c9-12-11-7-5-10-13(14)8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
ZBHSRDLDGQNHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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